molecular formula C12H14N4O2 B7048783 4-[(5-Cyanopyrimidin-4-yl)amino]-3-cyclopropylbutanoic acid

4-[(5-Cyanopyrimidin-4-yl)amino]-3-cyclopropylbutanoic acid

Cat. No.: B7048783
M. Wt: 246.27 g/mol
InChI Key: DEVSLDUZTZBQKR-UHFFFAOYSA-N
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Description

4-[(5-Cyanopyrimidin-4-yl)amino]-3-cyclopropylbutanoic acid is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are nitrogen-containing heterocyclic compounds that are widely studied due to their significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Cyanopyrimidin-4-yl)amino]-3-cyclopropylbutanoic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors such as cyanoacetamide and formamide. The reaction conditions often include the use of catalysts like ammonium acetate and heating to facilitate ring closure.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions. This step may involve the use of reagents like ammonia or primary amines under controlled temperature and pH conditions.

    Cyclopropylation: The cyclopropyl group is introduced through cyclopropanation reactions, which typically involve the use of diazo compounds and transition metal catalysts such as rhodium or copper.

    Final Assembly: The final step involves coupling the pyrimidine derivative with a butanoic acid moiety. This is achieved through esterification or amidation reactions using reagents like carbodiimides and coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of scalable reaction conditions, the use of continuous flow reactors, and the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Cyanopyrimidin-4-yl)amino]-3-cyclopropylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents include halides and nucleophiles like thiols and amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

4-[(5-Cyanopyrimidin-4-yl)amino]-3-cyclopropylbutanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[(5-Cyanopyrimidin-4-yl)amino]-3-cyclopropylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity or modulating its function. This interaction can lead to downstream effects on cellular pathways, ultimately resulting in the desired therapeutic or biological outcome.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-pyrazoles: These compounds share structural similarities with pyrimidine derivatives and are known for their biological activities.

    Pyrimidinecarboxylic acids: These compounds also contain a pyrimidine ring and exhibit similar chemical reactivity and biological properties.

Uniqueness

4-[(5-Cyanopyrimidin-4-yl)amino]-3-cyclopropylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropyl group, in particular, enhances its stability and interaction with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[(5-cyanopyrimidin-4-yl)amino]-3-cyclopropylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c13-4-10-5-14-7-16-12(10)15-6-9(3-11(17)18)8-1-2-8/h5,7-9H,1-3,6H2,(H,17,18)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVSLDUZTZBQKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CC(=O)O)CNC2=NC=NC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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